molecular formula C12H16ClN5S B279874 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B279874
M. Wt: 297.81 g/mol
InChI Key: XGVAWTQKZKKQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that it exerts its effects by inhibiting various enzymes and pathways involved in inflammation and cancer progression. It has also been shown to activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism by increasing insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol in lab experiments is its versatility. It can be used in various assays to study its effects on different pathways and processes. However, one of the limitations is its solubility. It has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. One possible direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to study its effects on other signaling pathways and processes to better understand its mechanism of action. Additionally, further research can be done to improve its solubility and bioavailability for use in lab experiments.
In conclusion, this compound is a chemical compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutics and materials with unique properties.

Synthesis Methods

The synthesis of 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves the reaction of 4-cyclohexyl-1,2,4-triazole-3-thiol with 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride. The reaction is carried out under reflux in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain the final product.

Scientific Research Applications

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various research fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. In the field of material science, this compound has been explored for its use in the synthesis of novel materials with unique properties.

Properties

Molecular Formula

C12H16ClN5S

Molecular Weight

297.81 g/mol

IUPAC Name

3-(4-chloro-1-methylpyrazol-3-yl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H16ClN5S/c1-17-7-9(13)10(16-17)11-14-15-12(19)18(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,19)

InChI Key

XGVAWTQKZKKQJJ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=NNC(=S)N2C3CCCCC3)Cl

Canonical SMILES

CN1C=C(C(=N1)C2=NNC(=S)N2C3CCCCC3)Cl

solubility

23.8 [ug/mL]

Origin of Product

United States

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